

(S)-Azelastine receptor binding affinity studies

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Compound Focus: (S)-Azelastine

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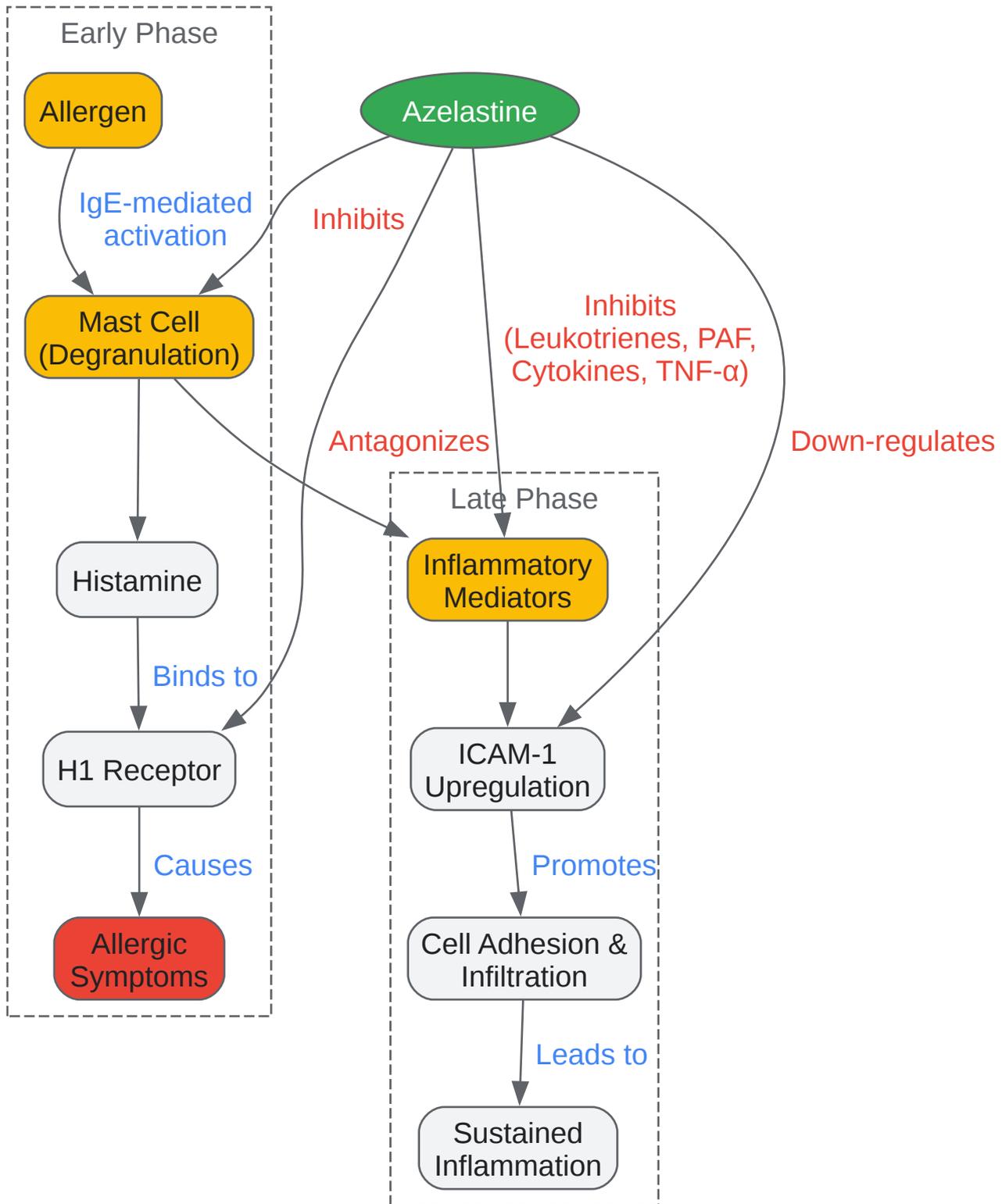
Receptor Binding Profile of Racemic Azelastine

Azelastine is pharmacologically classified as a selective, second-generation histamine H1-receptor antagonist [1] [2]. The table below summarizes its binding affinity for various receptors based on available data.

Receptor Type	Binding Affinity / Interaction	Experimental System	Citation
Histamine H1	High affinity ($IC_{50} = 0.22 \mu M$) [3]. Slower dissociation rate from H1 receptor compared to first-gen antihistamines, contributing to long duration of action [4].	Human lung tissue [3] ; Chinese hamster ovary (CHO) cell membranes, Guinea pig & human airway tissue [4]	[3], [4]
Beta-adrenergic	Very low affinity ($IC_{50} > 100 \mu M$) [3].	Human lung tissue [3]	[3]
Muscarinic	Very low affinity ($IC_{50} > 100 \mu M$) [3].	Human lung tissue [3]	[3]
ACE2	Shown to bind, proposed mechanism for in vitro antiviral activity against SARS-CoV-2 [5] [6].	In vitro studies [5]	[5] [6]

Multi-Mechanism Anti-Allergic and Anti-Inflammatory Action

Beyond H1 receptor antagonism, azelastine exhibits multiple mechanisms that contribute to its efficacy in treating allergic conjunctivitis and rhinitis, as illustrated below.



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Azelastine's multi-mechanism pathway in allergic response. It targets both the immediate early-phase and sustained late-phase reactions through H1 receptor blockade, mast cell stabilization, and inhibition of various inflammatory mediators. [1]

Experimental Protocols for Key Assays

The search results provided methodologies for two critical types of in vitro studies that characterize azelastine's receptor binding and functional activity.

Radioligand Competitive Binding Assay

This protocol was used to determine the affinity of azelastine for histamine H1, beta, and muscarinic receptors in human lung tissue [3].

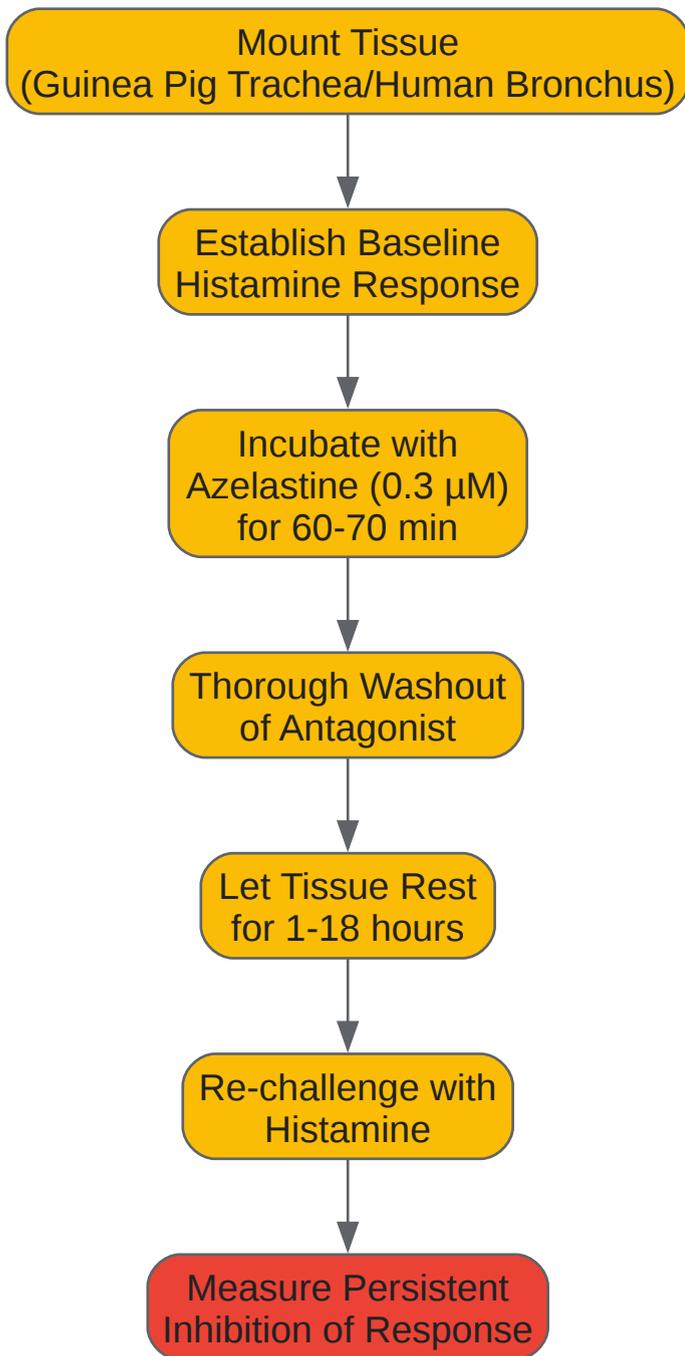
- **Tissue Preparation:** Membranes were prepared from human lung tissue obtained after surgical resection or immediate post-mortem.
- **Radioligands and Buffers:**
 - **H1 Receptors:** [³H]pyrilamine was used as the radioligand. Binding assays were performed in a 50 mM sodium phosphate buffer (pH 7.4).
 - **Beta Receptors:** [¹²⁵I]pindolol was used as the radioligand. Assays were conducted in a 50 mM Tris-HCl buffer.
 - **Muscarinic Receptors:** [³H]quinuclidinyl benzilate was used as the radioligand. Assays were performed in a 10 mM sodium-potassium phosphate buffer.
- **Incubation and Measurement:** Lung membrane preparations were incubated with the respective radioligand and increasing concentrations of unlabeled azelastine. After reaching equilibrium, bound radioactivity was separated from free radioactivity by rapid vacuum filtration through glass fiber filters, and the trapped radioactivity was measured using a gamma or liquid scintillation counter.
- **Data Analysis:** The concentration of azelastine that inhibited 50% of specific radioligand binding (IC₅₀) was calculated from the competition curves.

Duration of Action Study in Tissue

This study characterized the slow dissociation of azelastine from the H1 receptor in intact tissue, explaining its long duration of action [4].

- **Tissue Preparation:** Guinea pig tracheal chains or human bronchial tissue were mounted in organ baths containing oxygenated physiological solution.
- **Histamine Challenge:** Cumulative concentration-response curves to histamine were established for each tissue.
- **Antagonist Incubation & Washout:** Tissues were incubated with a single concentration of azelastine (0.3 μM) for 60-70 minutes. Afterwards, the antagonist was thoroughly washed out of the organ baths, and the tissues were left undisturbed.
- **Measurement of Duration:** The recovery of the histamine response was tested by re-establishing concentration-response curves at set time intervals (e.g., 1, 3, 6, 18 hours) after the azelastine washout. The persistent rightward shift of the histamine curve indicated continued H1 receptor blockade. In some experiments, the epithelial layer was removed from guinea pig trachea to investigate its role.

The experimental workflow for this functional assay is summarized below.



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Workflow for functional assay measuring persistent H1 receptor blockade by azelastine after washout, indicating slow dissociation kinetics. [4]

Insights for Research and Development

The collected data on racemic azelastine highlights several points relevant to drug development professionals.

- **Favorable Selectivity Profile:** The very low affinity for muscarinic and beta-adrenergic receptors suggests a low potential for side effects like dry mouth, tachycardia, or bronchoconstriction, which are associated with blockade or activation of these pathways [3].
- **Novel Formulation Strategies:** Research is exploring advanced delivery systems, such as **bilosomes** (bile salt-containing nanovesicles), to overcome the poor aqueous solubility of azelastine and improve its ocular penetration and therapeutic efficacy for allergic conjunctivitis [7].
- **Emerging Applications:** Recent clinical evidence suggests that the azelastine nasal spray may have utility beyond allergies. A 2025 phase 2 trial indicated it could reduce the risk of SARS-CoV-2 and other respiratory virus infections, potentially due to its binding to the ACE2 receptor and other antiviral mechanisms [5] [6].

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